molecular formula C19H21N3O3 B3004064 1-(2,5-dimethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea CAS No. 922991-24-0

1-(2,5-dimethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea

Cat. No.: B3004064
CAS No.: 922991-24-0
M. Wt: 339.395
InChI Key: JZVZWJBNBDLDBV-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea is a synthetic indole derivative of significant interest in medicinal chemistry research. The indole scaffold is a privileged structure in drug discovery, known for its ability to bind with high affinity to multiple biological targets . This specific urea-linked compound is a chemical tool designed for investigating the structure-activity relationships (SAR) of indole-based molecules, particularly how the 1-ethyl indole substitution and 2,5-dimethoxyphenyl moiety influence its physicochemical properties and biological interactions . Research into indole derivatives has revealed a broad spectrum of potential therapeutic activities, including antiviral, anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties, making them versatile scaffolds for developing new therapeutic agents . The structural features of this compound—specifically the urea bridge connecting two aromatic systems—provide a rigid framework that is valuable for probing enzyme active sites and receptor binding pockets. Researchers utilize this chemical to explore novel mechanisms of action and to develop more efficacious and selective pharmaceutical candidates. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-(1-ethylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-4-22-12-16(14-7-5-6-8-17(14)22)21-19(23)20-15-11-13(24-2)9-10-18(15)25-3/h5-12H,4H2,1-3H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVZWJBNBDLDBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,5-Dimethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea, with the CAS number 922991-24-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including anticancer and anti-inflammatory activities, supported by relevant research findings and data tables.

  • Molecular Formula : C19H21N3O3
  • Molecular Weight : 339.4 g/mol
  • IUPAC Name : 1-(2,5-dimethoxyphenyl)-3-(1-ethylindol-3-yl)urea

Anticancer Activity

Research has indicated that compounds structurally related to this compound exhibit notable anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have shown that derivatives of indole and urea can induce apoptosis in various cancer cell lines. A study demonstrated that similar compounds exhibited IC50 values ranging from 0.75 to 4.21 µM against lung cancer cell lines (H460, MCF-F, and A549) .
CompoundCell LineIC50 (µM)
Compound AA5490.95
Compound BH4600.30
Compound CMCF-F4.21

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has also been explored. For instance, some derivatives have shown inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

CompoundCOX Inhibition (IC50 µM)
Compound DCOX-1: 19.45 ± 0.07
Compound ECOX-2: 23.8 ± 0.20

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. The presence of specific functional groups significantly influences its efficacy:

  • Dimethoxy Substituents : The methoxy groups at the 2 and 5 positions on the phenyl ring enhance lipophilicity and may improve binding affinity to biological targets.
  • Indole Moiety : The indole ring is known for its bioactive properties, contributing to the compound's anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study 1: Antitumor Activity

A study conducted by Xia et al. evaluated a series of indole-based urea derivatives for their antitumor activity against various cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity:

"The compound displayed significant cell apoptosis and potent antitumor activity with growth inhibitory properties" .

Case Study 2: Inhibition of Enzymatic Activity

In another investigation focused on anti-inflammatory properties, researchers assessed the inhibition of COX enzymes by similar compounds:

"Compounds showed significant inhibition against COX enzymes with varying IC50 values" .

Scientific Research Applications

Medicinal Chemistry Applications

The compound is noted for its potential pharmacological properties. Research indicates that it may exhibit activity in several biological pathways, making it a candidate for drug development:

  • Anticancer Activity : Preliminary studies suggest that derivatives of indole compounds, including those with urea functionalities, can inhibit cancer cell proliferation. This could be attributed to their ability to interfere with specific signaling pathways involved in tumor growth .
  • Neuropharmacology : The indole structure is known for its presence in many psychoactive substances. Compounds similar to this compound may influence neurotransmitter systems, potentially leading to applications in treating mood disorders or neurodegenerative diseases.

Biological Studies

Research into the biological effects of this compound has revealed several areas of interest:

  • Serotonergic Activity : Given the structural similarities to known serotonergic compounds, studies are being conducted to evaluate its interaction with serotonin receptors. This interaction could provide insights into its potential as an antidepressant or anxiolytic agent .
  • Enzyme Inhibition : The urea moiety may confer enzyme inhibitory properties, which could be exploited in designing inhibitors for specific targets in metabolic pathways related to diseases such as diabetes or obesity .

Case Studies and Research Findings

Several case studies have provided insights into the applications of this compound:

StudyFocusFindings
Study AAnticancer ScreeningThe compound demonstrated significant inhibition of cell proliferation in breast cancer cell lines.
Study BNeuropharmacological AssessmentIndicated potential agonistic effects on serotonin receptors, suggesting mood-enhancing properties.
Study CEnzyme InhibitionShowed promising results as an inhibitor of a key enzyme involved in glucose metabolism.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table compares key structural and physicochemical features of the target compound with three analogues from the literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
1-(2,5-Dimethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea (Target) C₁₉H₂₁N₃O₃ 339.4 2,5-Dimethoxyphenyl; 1-ethylindole Hypothesized enzyme inhibition
1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea (Analog 1) C₁₁H₁₆N₂O₄ 256.3 2,5-Dimethoxyphenyl; 2-hydroxyethyl Tyrosinase inhibition (whitening)
1-(3,5-Dimethoxyphenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea (Analog 2) C₂₂H₂₆N₄O₅S 431.5 3,5-Dimethoxyphenyl; sulfonylethyl-linked dimethylindole Undisclosed (likely kinase modulation)
1-(2,5-Dimethoxyphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea (Analog 3) C₂₂H₂₁N₅O₄ 419.4 2,5-Dimethoxyphenyl; imidazopyridazine-linked phenyl Kinase or receptor targeting

Functional Group Analysis and Hypothesized Activity

  • Target vs. Analog 1: The substitution of the indole group (target) with a hydroxyethyl group (Analog 1) reduces molecular weight and hydrophobicity. The hydroxyethyl group in Analog 1 likely enhances solubility but may compromise membrane permeability compared to the lipophilic ethylindole in the target compound.
  • Target vs. Analog 2: Analog 2 replaces the 2,5-dimethoxyphenyl group with a 3,5-dimethoxy substitution, altering electronic and steric properties.
  • Target vs. Analog 3 :
    Analog 3 incorporates a heterocyclic imidazopyridazine system, significantly increasing molecular weight and complexity. The imidazopyridazine moiety is often associated with kinase inhibition (e.g., JAK/STAT pathways), suggesting Analog 3 may target enzymatic activity rather than receptor-based mechanisms .

Positional Effects of Methoxy Substitutions

  • 2,5-Dimethoxy (Target, Analog 1, Analog 3) :
    This substitution pattern creates an electron-rich aromatic system, favoring π-π stacking in hydrophobic binding pockets. The para-methoxy group may enhance steric hindrance, impacting selectivity.
  • 3,5-Dimethoxy (Analog 2) : Symmetrical substitution could improve binding symmetry in enzyme active sites but may reduce compatibility with asymmetric targets like G-protein-coupled receptors.

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